Fmoc-D-Phg-OH

Chiral purity Enantiomeric excess Quality control

Fmoc-D-Phg-OH is the D-enantiomer of phenylglycine, supplied with enantiomeric purity ≥99.5%—critical for preventing α-carbon epimerization during Fmoc-SPPS. Under standard HATU/DIPEA conditions, phenylglycine residues yield up to 49% undesired diastereoisomer; only this ≥99.5% ee grade ensures stereochemical integrity. Validated for epimerization-free coupling with DEPBT or COMU/TMP/DMP. Essential for HCV NS3 protease inhibitors, glycopeptide antibiotic intermediates (vancomycin/teicoplanin), and stereochemically defined peptide libraries. Specific rotation [α]D = −79°±3° (DMF) enables rapid identity verification before automated synthesis.

Molecular Formula C23H19NO4
Molecular Weight 373.408
CAS No. 102410-65-1; 111524-95-9
Cat. No. B2754132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Phg-OH
CAS102410-65-1; 111524-95-9
Molecular FormulaC23H19NO4
Molecular Weight373.408
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m1/s1
InChIKeyPCJHOCNJLMFYCV-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Phg-OH (CAS 111524-95-9) – A High-Enantiopurity D-Phenylglycine Building Block for Fmoc-SPPS Procurement


Fmoc-D-Phg-OH (N-α-Fmoc-D-phenylglycine, CAS 111524-95-9) is a protected, non-proteinogenic D-amino acid derivative that serves as a standard building block for introducing D-phenylglycine residues via Fmoc solid-phase peptide synthesis (SPPS). As the D-enantiomer of phenylglycine—a residue known for its heightened susceptibility to α-carbon epimerization during SPPS—this compound is supplied under tightly controlled quality specifications, including enantiomeric purity ≥99.5% (a/a) and HPLC assay ≥98.0% (a/a), to ensure stereochemical fidelity in the assembled peptide chain . Its counterpart, Fmoc-L-Phg-OH (CAS 102410-65-1), is specified at a lower enantiomeric purity threshold of ≥99.0% (a/a) .

Why Fmoc-D-Phg-OH Cannot Be Interchanged with Its L-Enantiomer or Fmoc-D-Phe-OH Without Experimental Consequence


Phenylglycine residues are among the most racemization-prone building blocks in Fmoc-SPPS. The acidity of the α-carbon proton facilitates enolate formation and subsequent epimerization during both coupling and Fmoc-deprotection steps. Under standard HATU/DIPEA coupling conditions, Fmoc-Phg-OH incorporation can yield up to 49% of the undesired diastereoisomer, whereas the phenylalanine analogue (Fmoc-Phe-OH) remains configurationally stable under identical conditions [1]. Critically, systematic studies demonstrate that the base-catalyzed coupling step—not Fmoc removal—is the primary source of racemization, and that epimerization can be suppressed to negligible levels only when specific coupling reagents (DEPBT or COMU combined with TMP or DMP) are employed [2]. Consequently, procurement of the correct D-enantiomer with documented high enantiomeric purity, coupled with adherence to validated coupling protocols, is essential to avoid diastereomeric mixtures that undermine peptide biological activity and complicate downstream purification by preparative HPLC.

Quantitative Evidence Differentiating Fmoc-D-Phg-OH from Its Closest Analogs for Procurement Decisions


Enantiomeric Purity Specification: Fmoc-D-Phg-OH vs. Fmoc-L-Phg-OH

The Novabiochem® specification for Fmoc-D-Phg-OH demands a higher enantiomeric purity threshold (≥99.5% a/a) compared to the corresponding L-enantiomer Fmoc-L-Phg-OH (≥99.0% a/a), representing a 0.5 percentage-point tighter specification for the D-form . Both products are assayed by HPLC (area%) at ≥98.0%, but the enantiomeric purity specification directly governs the acceptable level of the undesired enantiomer contaminant. For researchers synthesizing D-Phg-containing peptides where even minor L-epimer contamination can confound biological activity or crystallographic studies, this higher specification provides an additional margin of stereochemical assurance.

Chiral purity Enantiomeric excess Quality control

Specific Optical Rotation: Orthogonal Chiral Identity Confirmation for Fmoc-D-Phg-OH

The specific optical rotation provides an orthogonal, quantitative metric for confirming enantiomeric identity independent of chiral HPLC. Fmoc-D-Phg-OH exhibits [α]D = −79° ±3° (c=1, DMF), whereas Fmoc-L-Phg-OH displays [α]D = +81° ±3° (c=1, DMF), yielding a net difference of approximately 160° in rotation magnitude with opposite sign . In methanol, Fmoc-D-Phg-OH rotates at [α]D = −90° (c=1, MeOH) . This large chiroptical divergence enables rapid, benchtop verification that the correct enantiomer has been received and has not undergone racemization during storage or handling.

Optical rotation Chiroptical characterization Enantiomer identity

Racemization Suppression in SPPS: Phenylglycine Residues Require Specific Coupling Reagents to Preserve D-Configuration

Phenylglycine residues are uniquely susceptible to epimerization during Fmoc-SPPS. A systematic study by Liang et al. (2017) demonstrated that the base-catalyzed coupling of Fmoc-Phg-OH is the critical step for racemization—not Fmoc deprotection—and that epimerization-free synthesis is achieved only when DEPBT or COMU is combined with the sterically hindered bases TMP (2,4,6-trimethylpyridine) or DMP (2,6-dimethylpyridine) [1]. In a complementary study, microwave-assisted SPPS at 50 °C using DMTMM-BF₄ with NMM as activator base yielded a 71% diastereomeric purity for a Phg-containing pentapeptide (29% undesired LLLDL diastereomer), whereas the phenylalanine analogue H-Ala-Val-Pro-Phe-Tyr-NH₂ was obtained as a single diastereoisomer under all tested conditions [2]. This establishes that Fmoc-Phg-OH—and by extension Fmoc-D-Phg-OH—demands a fundamentally different coupling reagent strategy compared to standard Fmoc-amino acids such as Fmoc-Phe-OH.

Racemization control Coupling reagent selection SPPS optimization

Racemization-Free Solution-Phase Coupling: Fmoc-D-Phg-OH and Fmoc-L-Phg-OH Both Couple Without Epimerization Using Fmoc-Cl Methodology

In a solution-phase study employing 9-fluorenylmethyl chloroformate (Fmoc-Cl) as a coupling agent, both diastereomeric dipeptides Fmoc-Phg-Phe-OMe and Fmoc-D-Phg-Phe-OMe were synthesized in good yields (70–95%) with no detectable racemization as confirmed by ¹H NMR and HPLC analysis [1]. This result demonstrates that the D-configuration of Fmoc-D-Phg-OH can be fully preserved during solution-phase coupling when an appropriate activation strategy is employed, and that both enantiomers behave equivalently under these specific conditions. This is significant because it provides an orthogonal synthetic route to SPPS for generating D-Phg-containing dipeptide building blocks with verified stereochemical integrity.

Solution-phase peptide synthesis Racemization-free coupling Fmoc-Cl activation

Application in Glycopeptide Antibiotic Intermediate Synthesis: Fmoc-D-Phg-OH Enables Access to Vancomycin-Type Peptide Scaffolds

Fmoc-protected arylglycine derivatives, including Fmoc-D-Phg-OH, are essential for the solid-phase synthesis of vancomycin- and teicoplanin-type glycopeptide antibiotic intermediates. A rapid Fmoc-SPPS protocol reported by Brieke et al. (2014) suppresses epimerization of highly racemization-prone arylglycine residues through optimized Fmoc-deprotection and coupling conditions, enabling enantioselective synthesis of biosynthetic intermediate peptides with excellent purity and yields in the range of 38–71% [1]. The D-configuration of the phenylglycine residue is a critical structural determinant in vancomycin's mechanism of action; incorporation of the L-epimer would abolish antibacterial activity. This application context directly links the procurement of high-enantiopurity Fmoc-D-Phg-OH to a tangible, high-value research outcome: the successful synthesis of glycopeptide antibiotic analogs.

Glycopeptide antibiotics Vancomycin synthesis Arylglycine building blocks

DMF Solubility: Fmoc-D-Phg-OH Provides Clear Solubility at Standard SPPS Working Concentration

Fmoc-D-Phg-OH (Novabiochem®) is specified to dissolve clearly at a concentration of 1 mmol in 2 mL DMF (0.5 M), the standard solvent system for automated Fmoc-SPPS . This solubility specification is a practical quality attribute that directly impacts automated synthesizer performance: incomplete dissolution can lead to inaccurate amino acid delivery, low coupling efficiency, and sequence deletions. While the L-enantiomer Fmoc-Phg-OH shares an identical solubility specification (1 mmol in 2 mL DMF, clearly soluble) , the D-form's solubility profile has been independently verified across multiple vendor sources, including solubility in methanol as an alternative solvent . This ensures compatibility with standard SPPS instrumentation without requiring additional solubilization steps.

Solubility DMF compatibility SPPS workflow

Procurement-Driven Application Scenarios Where Fmoc-D-Phg-OH Delivers Differentiated Value


Synthesis of D-Phenylglycine-Containing Peptide Therapeutics with Stereochemistry-Dependent Pharmacology

In peptide drug discovery programs where the D-configuration at the phenylglycine residue is essential for target engagement—such as HCV NS3 protease inhibitors that employ phenylglycine as a P2 scaffold, or peptide ligands targeting the XIAP BIR3 domain—procurement of Fmoc-D-Phg-OH with documented ≥99.5% enantiomeric purity is critical. The racemization susceptibility of phenylglycine during SPPS, with diastereomeric impurities reaching up to 49% under non-optimized conditions [1], means that both the quality of the starting building block and the choice of coupling reagents (DEPBT or COMU with TMP/DMP) jointly determine whether the final peptide product retains the stereochemistry required for biological activity. Using the L-enantiomer or a racemized batch would yield peptides with altered or absent pharmacological activity, potentially leading to false-negative screening results or misleading structure-activity relationship data.

Medicinal Chemistry of Glycopeptide Antibiotics: Vancomycin and Teicoplanin Analog Synthesis

Research groups synthesizing vancomycin- or teicoplanin-type glycopeptide antibiotic intermediates require Fmoc-D-Phg-OH as a stereochemically essential building block. The D-phenylglycine residue is a conserved structural element in the glycopeptide antibiotic class, and its incorporation demands epimerization-free SPPS protocols. The optimized Fmoc-SPPS strategy reported by Brieke et al. (2014) achieves enantioselective synthesis of biosynthetic intermediate peptides in 38–71% yield [2]. Procurement of Fmoc-D-Phg-OH with verified enantiomeric purity ≥99.5% ensures that the D-configuration of this residue is maintained throughout chain assembly, enabling access to structurally authentic glycopeptide analogs for antibiotic resistance studies and novel analog development.

Custom Peptide Library Construction for Chiral Discrimination Screening

In peptide library construction where each member must be synthesized as a single, defined stereoisomer for reliable structure-activity screening, Fmoc-D-Phg-OH provides a well-characterized D-configured phenylglycine building block with orthogonal quality metrics (specific rotation [α]D = −79° ±3° in DMF; enantiomeric purity ≥99.5%) . The large chiroptical difference (~160° in specific rotation) between the D- and L-enantiomers serves as a rapid benchtop identity verification before committing the building block to automated parallel synthesis. Libraries incorporating D-Phg residues have been employed in screening campaigns for protease inhibitors (HCV, dengue, West Nile virus) and protein-protein interaction inhibitors, where the stereochemical integrity of each library member is foundational to hit identification and validation.

Solution-Phase Synthesis of D-Phg-Containing Dipeptide Intermediates for Convergent Strategies

For convergent peptide synthesis strategies requiring pre-formed, stereochemically pure dipeptide fragments, Fmoc-D-Phg-OH can be coupled in solution phase using Fmoc-Cl activation with full retention of configuration, as demonstrated by Tantry et al. (2004) for the dipeptide Fmoc-D-Phg-Phe-OMe (no detectable racemization by ¹H NMR and HPLC) [3]. This application scenario is particularly relevant when SPPS is not the preferred synthetic route—for instance, in the preparation of protected dipeptide building blocks for subsequent fragment condensation, or when the target peptide contains acid-labile functionalities incompatible with resin cleavage conditions. The demonstrated racemization-free solution-phase coupling behavior provides confidence that the D-configuration is preserved throughout the synthetic sequence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Phg-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.